molecular formula C24H19N3O4 B2584838 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid CAS No. 474648-18-5

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B2584838
CAS No.: 474648-18-5
M. Wt: 413.433
InChI Key: UCTABLVRAKRRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a fused anthracene-pyrrolidine core (9,10-[3,4]epipyrroloanthracene) with a dioxo group at positions 12 and 12. The compound’s molecular weight is estimated to exceed 450 g/mol based on structural analogs like 2-(12,14-dioxo-...hexanoic acid (MW 389.4 g/mol) . Its imidazole moiety likely enhances aqueous solubility compared to non-polar anthracene derivatives, though exact physicochemical data (e.g., logP, pKa) are unavailable in the evidence.

Properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-22-20-18-13-5-1-2-6-14(13)19(16-8-4-3-7-15(16)18)21(20)23(29)27(22)17(24(30)31)9-12-10-25-11-26-12/h1-8,10-11,17-21H,9H2,(H,25,26)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTABLVRAKRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C(CC6=CN=CN6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid (CAS No. 475100-30-2) is a complex organic molecule with a unique structural framework that suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its antiproliferative effects and potential mechanisms of action.

Structural Characteristics

This compound features a tetrahydro-epipyrroloanthracene core and an imidazole moiety, which may contribute to its biological activities. The presence of dioxo groups enhances its reactivity and stability in biological systems.

Antiproliferative Effects

Research has indicated that compounds structurally related to 2-(12,14-dioxo...) exhibit notable antiproliferative properties. A study highlighted that various derivatives demonstrated IC50 values ranging from 0.17 to 0.78 μM against Burkitt lymphoma (BL) cell lines such as EBV-MUTU-1 and chemoresistant EBV+DG-75 cells . These findings suggest that the compound may induce apoptosis through reactive oxygen species (ROS) pathways.

Cell LineIC50 Range (μM)
EBV-MUTU-10.17 - 0.38
EBV+DG-750.45 - 0.78

The mechanisms underlying the antiproliferative effects include:

  • Induction of Apoptosis : The compound appears to activate caspase-dependent pathways leading to cell death in BL cells .
  • Inhibition of Key Signaling Pathways : It suppresses the c-MYC oncogene and the PI3K/AKT/mTOR signaling pathway, which are critical for cell growth and survival .
  • ROS Generation : Compounds with similar scaffolds have been shown to induce oxidative stress, leading to cellular apoptosis .

Study on Related Compounds

A comprehensive study evaluated a library of compounds based on a similar scaffold to the target compound. The results demonstrated that several derivatives exhibited pro-apoptotic effects , with some being more effective than established chemotherapeutics like Taxol . This reinforces the potential of this class of compounds in cancer therapy.

Stability and Reactivity

Stability studies indicate that this compound maintains its integrity across various pH levels, with a half-life exceeding 11 hours at neutral pH (7.4), suggesting suitability for further preclinical investigations .

Comparative Analysis

To contextualize the biological activity of 2-(12,14-dioxo...), it is useful to compare it with other known compounds exhibiting similar properties:

Compound NameStructure FeaturesUnique Properties
ThalidomideDicarboximide structureSedative effects; teratogenicity
CurcuminDiarylheptanoid structureAnti-inflammatory; antioxidant effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences and biological implications:

Compound Core Structure Key Substituents Reported Activity References
Target Compound Epipyrroloanthracene + propanoic acid 1H-imidazol-5-yl, dioxo groups Not explicitly reported; inferred DNA intercalation or kinase inhibition potential
CL 216942 (Bisantrene hydrochloride) Anthracenedicarboxaldehyde Bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] Antitumor activity in murine leukemias (ILS >150%); DNA intercalation
(E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones (Series 20a–20h) Epipyrroloanthracene Nitrovinyl group Potent activity against B-cell malignancies (e.g., CLL)
3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic acids (11b–f,h) Propanoic acid 2-Amino-4-aryl-imidazole, aryl groups No direct activity reported; structural analogs used in peptide mimetics
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) Benzoimidazole + propenoic acid Nitro, trifluoromethyl groups Synthetic intermediate; no bioactivity reported

Key Structural and Functional Comparisons

  • Core Scaffold: The target compound shares the epipyrroloanthracene core with Series 20a–20h , but replaces the nitrovinyl group with a propanoic acid-imidazole side chain. This substitution likely reduces electrophilic reactivity (a concern for nitrovinyl derivatives) while introducing hydrogen-bonding capacity via the imidazole and carboxylic acid groups. Bisantrene (CL 216942) utilizes an anthracene core but lacks the pyrrolidine ring, instead incorporating hydrazone-linked imidazole groups. Its antitumor activity suggests that anthracene-imidazole hybrids are viable for oncology applications.
  • Bioactivity: Series 20a–20h demonstrated efficacy in B-cell malignancies, attributed to DNA intercalation and topoisomerase inhibition . The target compound’s imidazole group may enhance DNA binding via minor-groove interactions, similar to bisantrene’s mechanism . The benzoimidazole derivative (14b) lacks reported bioactivity, highlighting the importance of the anthracene core for targeting nucleic acids or kinases.
  • Solubility and Pharmacokinetics: Propanoic acid derivatives (e.g., 11b–f,h ) exhibit improved solubility over non-polar anthracenes, a trait shared by the target compound. However, the bulky epipyrroloanthracene core may limit oral bioavailability compared to smaller imidazole-propenoic acids .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening ), the target compound would likely show moderate similarity to bisantrene (shared anthracene/imidazole motifs) but lower similarity to benzoimidazole-propenoic acids. Key differences in pharmacophores (e.g., dioxo vs. hydrazone groups) may explain divergent biological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.